molecular formula C22H21N3O3 B10996119 N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide

Cat. No.: B10996119
M. Wt: 375.4 g/mol
InChI Key: OITPOEQHEDUPMV-UHFFFAOYSA-N
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Description

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide typically involves multiple steps, starting from readily available starting materials. One common method involves the Fischer indole synthesis, where an arylhydrazine reacts with a ketone under acidic conditions to form the indole ring .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-diones, while reduction of the carbonyl group can yield the corresponding alcohol .

Scientific Research Applications

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes in the body, leading to its biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain .

Comparison with Similar Compounds

Properties

Molecular Formula

C22H21N3O3

Molecular Weight

375.4 g/mol

IUPAC Name

N-[2-(4-methoxyindol-1-yl)ethyl]-2-methyl-1-oxoisoquinoline-4-carboxamide

InChI

InChI=1S/C22H21N3O3/c1-24-14-18(15-6-3-4-7-16(15)22(24)27)21(26)23-11-13-25-12-10-17-19(25)8-5-9-20(17)28-2/h3-10,12,14H,11,13H2,1-2H3,(H,23,26)

InChI Key

OITPOEQHEDUPMV-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C2C1=O)C(=O)NCCN3C=CC4=C3C=CC=C4OC

Origin of Product

United States

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